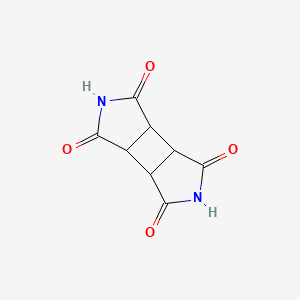

1,2,3,4-Cyclobutanetetracarboxdiimide

Description

Contextualization of Cyclobutane-based Diimides in Advanced Materials Research

Cyclobutane (B1203170) derivatives are increasingly recognized for their potential in materials science. The inherent ring strain and well-defined stereochemistry of the cyclobutane ring offer a unique platform for creating polymers and supramolecular structures with novel properties. Within this class of compounds, cyclobutane-based diimides are of particular importance. Their rigid core can impart exceptional thermal stability and mechanical strength to polymeric materials. The imide functional groups, with their ability to participate in hydrogen bonding and charge-transfer interactions, provide avenues for creating ordered supramolecular assemblies and functional materials with tailored electronic and optical properties. Research in this area is driven by the demand for materials that can perform under extreme conditions, such as those encountered in aerospace, electronics, and separation technologies.

Significance of 1,2,3,4-Cyclobutanetetracarboxdiimide in Contemporary Chemical Science

This compound stands out as a fundamental building block in the construction of advanced materials. Its tetra-substituted nature on a compact four-membered ring provides a high density of functional groups in a small, well-defined spatial arrangement. This unique geometry makes it an attractive monomer for the synthesis of polyimides with low coefficients of thermal expansion and high transparency, properties that are highly sought after for applications in flexible electronics and optical devices. researchgate.netchemicalbook.com The diimide moieties also serve as versatile handles for further chemical modification, allowing for the fine-tuning of the compound's properties and its incorporation into more complex molecular architectures.

Scope and Research Objectives

This article provides a focused overview of the chemical compound this compound. The primary objectives are to detail its synthesis, delineate its key physicochemical properties, and explore its applications in polymer and supramolecular chemistry. The discussion will be strictly limited to the specified topics, providing a scientifically rigorous examination of the compound's role in the development of advanced functional materials.

Structure

3D Structure

Properties

IUPAC Name |

4,9-diazatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-5-1-2(6(12)9-5)4-3(1)7(13)10-8(4)14/h1-4H,(H,9,11,12)(H,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRWMFOKSXWCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C3C1C(=O)NC3=O)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401167786 | |

| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]dipyrrole-1,3,4,6(2H,5H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4415-88-7 | |

| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]dipyrrole-1,3,4,6(2H,5H)-tetrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4415-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]dipyrrole-1,3,4,6(2H,5H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Structure

The primary route to 1,2,3,4-cyclobutanetetracarboxdiimide involves a two-step process starting from a suitable precursor, typically maleic anhydride (B1165640) or a derivative thereof.

The first step is the synthesis of the corresponding dianhydride, 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA). This is commonly achieved through a [2+2] photocycloaddition of maleic anhydride. researchgate.net The reaction is typically carried out under ultraviolet (UV) irradiation in a suitable solvent. researchgate.net

The second step is the conversion of the dianhydride to the diimide. This is a standard chemical transformation where the anhydride rings are opened by a nitrogen source, such as ammonia (B1221849) or a primary amine, followed by cyclodehydration to form the imide rings. While the general methodology is well-established, specific, high-yield procedures for the synthesis of the unsubstituted this compound are not extensively detailed in publicly available literature, suggesting it is often generated in situ or used directly in subsequent polymerization reactions.

Physicochemical Properties

The physicochemical properties of 1,2,3,4-cyclobutanetetracarboxdiimide are a direct consequence of its unique molecular structure. The rigid cyclobutane (B1203170) core and the polar imide groups contribute to its distinct characteristics.

| Property | Value/Description |

| Molecular Formula | C8H6N2O4 |

| Molecular Weight | 194.15 g/mol |

| CAS Number | 4415-88-7 |

| Appearance | Crystalline powder |

| Melting Point | >300 °C |

| Solubility | Generally low in common organic solvents. |

Data sourced from commercial supplier information and extrapolated from related compounds.

The high melting point is indicative of a stable crystal lattice with strong intermolecular interactions, likely involving hydrogen bonding between the imide groups. The planarity and polarity of the imide rings also make it a candidate for forming ordered structures in the solid state and in solution.

Applications in Polymer Chemistry

The primary application of 1,2,3,4-cyclobutanetetracarboxdiimide, or more commonly its dianhydride precursor, is in the synthesis of polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. zeusinc.com

The incorporation of the cyclobutane (B1203170) ring into the polymer backbone leads to several desirable properties. The rigid and non-planar structure of the cyclobutane unit disrupts chain packing, which can lead to increased solubility and processability of the resulting polyimides without significantly compromising their thermal properties. scispace.com Furthermore, polyimides derived from 1,2,3,4-cyclobutanetetracarboxylic dianhydride often exhibit a low coefficient of thermal expansion and high optical transparency, making them suitable for applications in flexible displays and other optoelectronic devices. researchgate.netchemicalbook.com

The polymerization is typically carried out via a two-step process. First, the dianhydride is reacted with a diamine in a polar aprotic solvent to form a poly(amic acid) precursor. This precursor is then thermally or chemically treated to induce cyclodehydration, forming the final polyimide. google.com The properties of the resulting polyimide can be tailored by the choice of the diamine comonomer.

Role in Supramolecular Chemistry

The diimide functional groups of 1,2,3,4-cyclobutanetetracarboxdiimide are capable of participating in non-covalent interactions, particularly hydrogen bonding. The N-H protons of the imide can act as hydrogen bond donors, while the carbonyl oxygens can act as hydrogen bond acceptors. This allows for the formation of well-defined supramolecular structures, such as tapes, sheets, and three-dimensional networks.

The rigid and well-defined geometry of the cyclobutane (B1203170) core provides a scaffold for organizing these hydrogen bonding interactions in a predictable manner. This can lead to the formation of highly ordered crystalline materials or self-assembled structures in solution. While the field of supramolecular polymerization is broad, beilstein-journals.org specific studies focusing solely on the self-assembly of unsubstituted this compound are not widely reported, representing an area ripe for further investigation. The principles of supramolecular chemistry suggest that this molecule could be a valuable building block for creating complex, functional architectures.

Functional Materials

The unique properties of 1,2,3,4-cyclobutanetetracarboxdiimide and the polymers derived from it make them attractive for a range of functional materials applications.

As previously mentioned, the resulting polyimides are excellent candidates for use in the electronics industry. Their high thermal stability and low dielectric constant make them suitable for use as insulating layers in integrated circuits and as substrates for flexible printed circuit boards. riyngroup.com Their optical transparency also opens up possibilities for their use in displays and other optical components. chemicalbook.com

The ability of the diimide to form ordered structures through hydrogen bonding suggests potential applications in the field of liquid crystals. By attaching appropriate mesogenic groups to the diimide core, it may be possible to create liquid crystalline materials with novel phase behaviors. Polyimides derived from 1,2,3,4-cyclobutanetetracarboxylic dianhydride have been investigated as alignment layers for liquid crystal displays. researchgate.net

Conclusion

Strategies for Cyclobutane (B1203170) Ring Formation

The formation of the strained four-membered cyclobutane ring is a critical step in the synthesis of this compound. This is primarily achieved through photochemical methods, which are uniquely suited for this purpose, although other conventional strategies for creating cyclobutane scaffolds exist.

Photochemical [2+2] Cycloaddition Routes to Cyclobutanetetracarboxylic Derivatives

The most significant and widely used method for synthesizing the cyclobutane core of the target molecule is the [2+2] photochemical cycloaddition. researchgate.netnih.gov This reaction involves the dimerization of two alkene molecules under the influence of ultraviolet (UV) light to form a cyclobutane ring. aklectures.com For the synthesis of 1,2,3,4-cyclobutanetetracarboxylic acid derivatives, the starting material is typically maleic anhydride (B1165640) or its esters. guidechem.comchemicalbook.com

The reaction is initiated by the excitation of an alkene to a higher energy state (a triplet state) upon absorption of UV light. nih.gov This excited molecule then reacts with a ground-state alkene to form a 1,4-diradical intermediate, which subsequently closes to form the stable cyclobutane ring. baranlab.org The photodimerization of maleic anhydride or its derivatives, such as dimethyl maleate (B1232345), under UV irradiation directly yields the corresponding cyclobutane-1,2,3,4-tetracarboxylic acid precursor. guidechem.com

Several factors influence the efficiency and outcome of this reaction, including the solvent, reaction temperature, and the nature of the light source. Solvents like ethyl acetate (B1210297) and diethyl carbonate have been used effectively. guidechem.comgoogle.com In one method, maleic anhydride is dissolved in ethyl acetate and irradiated with UV lamps (300 nm) for 24 hours to produce the cyclobutane product. chemicalbook.com Another approach utilizes dimethyl maleate in deionized water, which upon UV irradiation for 20 hours at 10°C, precipitates the cyclobutane tetracarboxylic acid tetramethyl ester in high yield. guidechem.com The use of LED cold ultraviolet light has also been explored to improve energy efficiency and temperature control. google.com

Below is a table summarizing various conditions for the photochemical synthesis of cyclobutane tetracarboxylic acid derivatives.

| Starting Material | Solvent | Light Source | Temp. | Time | Product | Yield | Purity | Ref |

| Maleic Anhydride | Ethyl Acetate | UV Lamps (300nm) | N/A | 24h | Crude Dianhydride | 71% (crude) | N/A | chemicalbook.com |

| Maleic Anhydride | Diethyl Carbonate | LED UV (400nm) | 25°C | 300h | Dianhydride | 64.6% | 96.4% | google.com |

| Maleic Anhydride | Ethyl Acetate | High-Pressure Hg Lamp | 5°C | 6h | Dianhydride | 32.8% | 96.5% | google.com |

| Dimethyl Maleate | Deionized Water | UV Light | 10°C | 20h | Tetramethyl Ester | 96.5% | N/A | guidechem.com |

Conventional Synthetic Approaches to Cyclobutane Scaffolds

While photochemical [2+2] cycloaddition is the most direct route to the desired tetracarboxylic acid backbone, other conventional methods for forming cyclobutane rings are well-established in organic synthesis. baranlab.orgresearchgate.net These include transition-metal-catalyzed [2+2] cycloadditions, which can offer alternative pathways and stereochemical control. researchgate.netbaranlab.org For instance, copper(I) salts have been used to catalyze the [2+2] cycloaddition of alkenes. researchgate.netkib.ac.cn

Other strategies involve ring-expansion reactions of cyclopropanes or ring-closing metathesis. nih.gov However, these methods are generally less suited for the direct synthesis of the highly functionalized 1,2,3,4-tetracarboxylic acid structure compared to the photodimerization of maleic anhydride derivatives. The inherent strain of the cyclobutane ring makes its formation challenging, yet this strain also renders it a versatile synthetic intermediate. baranlab.org For the specific purpose of synthesizing the precursor to this compound, the photochemical dimerization remains the most efficient and commonly employed strategy. guidechem.comchemicalbook.com

Imide Ring Formation and Functionalization

Once the cyclobutane tetracarboxylic precursor is obtained, the next stage involves the formation of the two imide rings and their potential derivatization.

Synthesis of this compound from Tetracarboxylic Acids/Anhydrides

The direct precursor for the diimide is cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA). guidechem.comguidechem.com This dianhydride is typically synthesized from the corresponding cyclobutane-1,2,3,4-tetracarboxylic acid via a dehydration reaction. A common method involves heating the tetracarboxylic acid with acetic anhydride. guidechem.comchemicalbook.com For example, cyclobutanetetracarboxylic acid can be heated to 100-140°C in acetic anhydride for about 24-25 hours to yield the dianhydride with high purity and yield. guidechem.comchemicalbook.com

The formation of the this compound itself is achieved by reacting the dianhydride with ammonia (B1221849) or a primary amine. This reaction is analogous to the synthesis of other imides from their corresponding anhydrides. The nitrogen nucleophile attacks the carbonyl carbons of the anhydride rings, leading to a ring-opening followed by a dehydration cyclization to form the stable five-membered imide ring. While specific literature detailing the synthesis of the unsubstituted diimide is limited, the synthesis of polyimides from CBDA is well-documented, where the dianhydride is reacted with various diamines to form the polyimide polymer chain, demonstrating the feasibility of the imide ring formation. guidechem.comund.edu

Derivatization of the Imide Nitrogen Atoms

The nitrogen atoms of the imide rings can be functionalized to introduce a variety of chemical groups, thereby modifying the properties of the molecule. This process, known as derivatization, allows for the creation of a library of compounds based on the core this compound structure.

General methods for the N-alkylation or N-arylation of imides can be applied here. These reactions typically involve deprotonating the N-H bond of the imide using a suitable base, followed by reaction with an alkyl or aryl halide. This allows for the attachment of various functional groups to the nitrogen atoms. While specific examples of derivatizing this compound were not the focus of the reviewed literature, the principles of derivatizing carboxylic acids and related compounds are well-established. nih.govthermofisher.com For instance, converting a carboxylic acid to an amide is a fundamental transformation in organic synthesis. thermofisher.com These established methodologies for N-functionalization are applicable to the imide nitrogens of the title compound.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound and its precursors aims to reduce environmental impact by using less hazardous materials, improving energy efficiency, and minimizing waste. unibo.itrsc.org

Significant efforts have been made to develop greener synthetic routes for the key precursor, cyclobutane-1,2,3,4-tetracarboxylic dianhydride. One major improvement has been the replacement of toxic solvents. For example, diethyl carbonate has been investigated as a less harmful alternative to solvents like carbon tetrachloride or ethyl acetate in the photochemical cycloaddition step. guidechem.com An even greener approach involves using water as the solvent for the photodimerization of dimethyl maleate, which simplifies product isolation and avoids organic solvents. guidechem.com

The choice of light source is another area of green innovation. The use of modern LED cold ultraviolet lights instead of traditional high-pressure mercury lamps offers higher energy efficiency, better control over the reaction temperature, and reduced energy consumption. google.com The development of sustainable synthetic routes, such as those starting from biomass-derived acids, also aligns with green chemistry principles. rsc.org These strategies collectively contribute to making the synthesis of this important chemical building block more environmentally benign. mdpi.com

Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods provide a detailed view of the molecular framework and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of the cyclobutane ring protons and carbons in this compound. researchgate.net Both ¹H and ¹³C NMR are crucial for a complete structural assignment. mdpi.com

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the cyclobutane ring protons provide insight into their spatial arrangement. For instance, in related cyclobutane derivatives formed via photodimerization, the appearance of multiplets in specific regions can confirm the formation of the cyclobutane ring. nih.gov The stereochemistry, whether cis or trans, significantly influences the proton chemical shifts. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the cyclobutane carbons and the carbonyl carbons of the imide groups can be definitively assigned. For example, in a study of tetrakis(4-pyridyl)cyclobutane, the presence of two distinct signals in the cyclobutane ring region of the ¹³C CPMAS NMR spectrum indicated a loss of the inversion center in the dimer. researchgate.net

Table 1: Representative NMR Data for Cyclobutane Derivatives

| Nucleus | Chemical Shift (ppm) Range | Remarks |

| ¹H | 3.5 - 5.0 | Chemical shifts of cyclobutane ring protons are influenced by substituent effects and stereochemistry. |

| ¹³C | 40 - 60 | Resonances for the sp³ carbons of the cyclobutane ring. |

| ¹³C | 170 - 180 | Expected region for the carbonyl carbons of the imide functional groups. |

Note: The exact chemical shifts for this compound would require experimental determination.

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within this compound. vscht.cz The presence of the imide group can be confirmed by strong absorption bands corresponding to the C=O stretching vibrations, typically appearing in the region of 1700-1780 cm⁻¹. The N-H stretching vibration of the imide group would be observed around 3200 cm⁻¹. The C-N stretching vibrations also provide a characteristic signature. docbrown.info

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. nih.gov While the saturated cyclobutane core does not absorb in the UV-Vis region, the carbonyl groups of the diimide functionality have n→π* and π→π* transitions. The wavelength of maximum absorption (λmax) is sensitive to the molecular environment and any conjugation present. For related diimide compounds, these electronic transitions are well-characterized. rsc.org

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Imide N-H | Stretch | ~3200 |

| Imide C=O | Symmetric & Asymmetric Stretch | 1700 - 1780 |

| C-N | Stretch | 1300 - 1400 |

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of this compound. beilstein-journals.org High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers structural clues. Cleavage of the cyclobutane ring is a characteristic fragmentation pathway for such compounds. researchgate.net The loss of isocyanate (HNCO) or other small fragments from the imide rings can also be expected. In the analysis of related perylene (B46583) diimide derivatives, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been successfully used to confirm the molecular weight. rsc.org

Solid-State Structural Analysis

The arrangement of molecules in the solid state, including their crystal packing and intermolecular interactions, is elucidated through solid-state analysis techniques.

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive three-dimensional structure of a molecule, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govresearchgate.net For this compound, obtaining a suitable single crystal is a prerequisite for this analysis. nih.gov

SC-XRD analysis would confirm the stereochemistry of the substituents on the cyclobutane ring, which can exist in various cis and trans configurations. The planarity or puckering of the cyclobutane ring can also be accurately determined. In a study on the synthesis of a cyclobutane with four different substituents, SC-XRD was used to confirm the stereochemistry of the final product. nih.gov Similarly, the structure of a cyclobutane duocarmycin derivative was elucidated using single-crystal X-ray analysis, revealing the origins of its stability and reactivity. nih.gov

Table 3: Hypothetical Crystallographic Parameters for this compound

| Parameter | Description | Expected Value/Information |

| Crystal System | The symmetry of the unit cell. | To be determined. |

| Space Group | The symmetry of the crystal lattice. | To be determined. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | To be determined. |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. | Confirms the molecular geometry. |

Note: These parameters can only be obtained through experimental SC-XRD analysis.

The study of supramolecular assembly focuses on the non-covalent interactions that govern how molecules of this compound organize in the solid state. beilstein-journals.org Hydrogen bonding between the N-H protons and carbonyl oxygens of adjacent imide rings is expected to be a dominant intermolecular interaction, leading to the formation of extended networks such as chains or sheets.

The aggregation behavior can be influenced by π-π stacking interactions if aromatic substituents are present on the imide nitrogen. The principles of crystal engineering can be applied to control the solid-state packing of such molecules. nih.gov The self-assembly of related molecules, such as perylene diimides, has been shown to be dependent on factors like concentration and solvent, leading to different aggregated structures. rsc.org Understanding these interactions is crucial as they can influence the material's bulk properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound. These methods provide insight into its electronic structure, stability, and potential reactivity.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. For a system like this compound, DFT calculations can elucidate the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and electronic excitation properties. nih.gov In organic semiconductors, a smaller gap is often associated with higher reactivity and lower excitation energy.

Studies on related systems, such as tetranitro-bis-1,2,4-triazoles, demonstrate how DFT can be used to compare the stability and performance of different isomers, with calculated properties like heats of formation and bond dissociation energies providing insight into thermal stability. youtube.com A similar approach for this compound would involve analyzing the various cis/trans configurations of the diimide substituents to identify the most stable structures.

Cycloaddition Reactions Involving the Imide Moiety

The imide group in this compound contains a carbon-carbon double bond that can participate in cycloaddition reactions. These reactions are crucial for the synthesis of more complex polycyclic structures. The reactivity in these cycloadditions is analogous to that of other N-substituted imides, such as maleimide (B117702).

One of the most significant cycloaddition reactions is the [2+2] photocycloaddition . Under photochemical conditions, the imide double bond can react with an alkene to form a new cyclobutane ring. This reaction is a powerful tool for creating complex polycyclic systems. The stereochemistry of the resulting adduct is influenced by the nature of the N-substituents on the imide and the alkene. For instance, the reaction of N-alkyl maleimides with alkenes can proceed under UV irradiation without a photosensitizer. researchgate.net

Another important class of cycloaddition is the Diels-Alder reaction , where the imide double bond can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.org While the dienophilic reactivity of this compound itself is not extensively documented, the presence of electron-withdrawing carbonyl groups in the imide moiety suggests it would be a reactive dienophile. wikipedia.orgmasterorganicchemistry.com The general mechanism involves the concerted interaction of the 4π-electron system of the diene with the 2π-electron system of the dienophile. wikipedia.org

The table below summarizes the types of cycloaddition reactions the imide moiety can undergo, based on analogous systems.

| Cycloaddition Type | Reactant | Product | Conditions | Reference |

| [2+2] Photocycloaddition | Alkene | Cyclobutane-fused bicyclic system | Photochemical (e.g., UV light) | researchgate.net |

| [4+2] Diels-Alder | Conjugated Diene | Cyclohexene-fused bicyclic system | Thermal or Lewis Acid Catalysis | wikipedia.orgnih.gov |

Nucleophilic and Electrophilic Pathways

The electrophilic nature of the carbonyl carbons in the imide rings makes them susceptible to nucleophilic attack . Common nucleophiles such as organometallic reagents (e.g., Grignard reagents) can add to the carbonyl groups. libretexts.orgchadsprep.com The initial addition would lead to a tetrahedral intermediate, which could then undergo further reactions, potentially leading to ring-opening of the imide.

Hydrolysis of the imide rings can occur under acidic or basic conditions, leading to the formation of the corresponding dicarboxylic acids and the release of the amine. This reaction proceeds via nucleophilic acyl substitution, where water or hydroxide (B78521) attacks the carbonyl carbon. The cyclobutane tetracarboxylic acid formed can be subsequently dehydrated back to the dianhydride. google.com

The nitrogen atoms of the imide groups can participate in electrophilic reactions . For instance, N-alkylation can be achieved by treating the diimide with an alkyl halide in the presence of a base. nih.gov This reaction introduces substituents onto the nitrogen atoms, modifying the solubility and reactivity of the molecule.

The strained cyclobutane ring itself can undergo ring-opening reactions initiated by nucleophiles, particularly if the ring is activated by electron-withdrawing groups, which is the case here with the four carbonyl groups. masterorganicchemistry.com

The following table outlines key nucleophilic and electrophilic reactions.

| Reaction Type | Reagent | Product | Key Intermediate/Mechanism | Reference |

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Ring-opened or addition products | Tetrahedral intermediate at carbonyl carbon | libretexts.orgchadsprep.com |

| Imide Hydrolysis | H₂O / H⁺ or OH⁻ | 1,2,3,4-Cyclobutanetetracarboxylic acid + Amine | Nucleophilic acyl substitution | google.com |

| N-Alkylation | Alkyl Halide (R-X) / Base | N,N'-dialkyl-1,2,3,4-cyclobutanetetracarboxdiimide | Sₙ2 reaction at the nitrogen atom | nih.gov |

| Ring-Opening | Strong Nucleophiles | Substituted adipic acid derivatives | Nucleophilic attack on cyclobutane carbon | masterorganicchemistry.com |

Photoreactivity and Photoreversible Processes

This compound and its derivatives exhibit significant photoreactivity, primarily centered around the potential for both photodimerization and photocycloreversion. This behavior is analogous to that of other cyclobutane-containing compounds, such as pyrimidine (B1678525) dimers in DNA. nih.gov

Upon exposure to UV light, the imide double bonds can undergo a [2+2] photodimerization with another molecule to form a larger cyclobutane-containing structure. acs.org More significantly, the central cyclobutane ring can undergo photocycloreversion , a process where light absorption leads to the cleavage of the cyclobutane ring back to the corresponding alkenes. This process is often sensitized by a photosensitizer and can be a key step in photoreversible systems. researchgate.netnih.gov

The photoreductive splitting of cyclobutane rings can be triggered by electron transfer from a photosensitizer. researchgate.net For example, studies on cyclobutane pyrimidine dimers have shown that they can be repaired (i.e., the cyclobutane ring is cleaved) through a photoreductive process initiated by electron-donating species. researchgate.netnih.gov This suggests that the cyclobutane ring in this compound could be cleaved under similar conditions, making it a component in photoresponsive materials.

| Photochemical Process | Description | Result | Potential Application | Reference |

| [2+2] Photodimerization | Intermolecular cycloaddition of imide double bonds. | Formation of a larger polycyclic structure. | Photocrosslinking | acs.org |

| Photocycloreversion | Cleavage of the central cyclobutane ring upon light absorption. | Formation of two separate maleimide derivatives. | Photoresists, data storage, self-healing materials | researchgate.netnih.gov |

Crosslinking Mechanisms in Polymeric Systems

This compound and its precursor, 1,2,3,4-cyclobutanetetracarboxylic dianhydride, are effective crosslinking agents for various polymers. researchgate.net The crosslinking process introduces covalent bonds between polymer chains, leading to the formation of a three-dimensional network structure, which enhances the mechanical and thermal properties of the material.

The primary mechanism for crosslinking involves the reaction of the imide rings (or the anhydride precursors) with functional groups on the polymer chains, such as hydroxyl (-OH) or amine (-NH₂) groups. For instance, when the dianhydride is used, it reacts with two polymer chains containing hydroxyl or amine groups to form ester or imide linkages, respectively, thus creating a crosslink. researchgate.net

When this compound itself is used as a crosslinker, particularly the N-unsubstituted version, the N-H bonds of the imide can react with suitable functional groups on the polymer. More commonly, the diimide can be synthesized in situ by reacting the dianhydride with diamine functional groups present on the polymer chains.

Another potential crosslinking mechanism involves the ring-opening of the strained cyclobutane ring under thermal or photochemical stimuli, which can generate reactive sites capable of bonding with adjacent polymer chains. This is particularly relevant in the context of creating stimuli-responsive materials.

| Polymer Functional Group | Crosslinking Reaction | Resulting Linkage | Conditions | Reference |

| Hydroxyl (-OH) | Reaction with dianhydride precursor | Ester | Thermal | researchgate.net |

| Amine (-NH₂) | Reaction with dianhydride precursor | Imide | Thermal | researchgate.net |

| Amine (-NH₂) | Reaction with diimide | Transamidation or addition | Thermal | - |

| - | Ring-opening of cyclobutane | Carbon-carbon bonds | Thermal/Photochemical | - |

Polyimide Synthesis Utilizing Cyclobutanetetracarboxdiimide Monomers

Polyimides derived from cyclobutane-containing monomers are noted for their potential to create materials with high thermal stability, good mechanical properties, and, notably, high optical transparency. researchgate.netazom.com The synthesis primarily involves the reaction of the dianhydride form of the monomer (CBDA) with various diamines.

The most common method for synthesizing polyimides from 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA) is a two-step condensation polymerization, also known as step-growth polymerization. libretexts.orgsavemyexams.comchemguide.uk

Poly(amic acid) Formation : The first step involves the ring-opening polyaddition of the dianhydride with a diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature. researchgate.netgoogle.comnih.gov This reaction yields a soluble precursor polymer, a poly(amic acid) (PAA). The choice of diamine is critical and can range from aromatic diamines like 2,2′-bis(trifluoromethyl)benzidine (TFMB) to aliphatic diamines, influencing the properties of the final polyimide. researchgate.netnih.gov

Imidization : The second step is the conversion of the PAA into the final polyimide through cyclodehydration. This can be achieved by either thermal imidization, which involves heating the PAA film or solution at high temperatures (e.g., 250-300 °C), or by chemical imidization using a dehydrating agent (like acetic anhydride) and a catalyst (like pyridine) at lower temperatures. researchgate.netgoogle.com

Solution polymerization is the preferred method as it allows for the direct processing of the poly(amic acid) solution into films or coatings before the final, often insoluble, polyimide is formed. google.com

Achieving high molecular weight is crucial for obtaining polyimides with good mechanical properties, such as flexibility and toughness. azom.comlibretexts.org Several factors influence the ability to form high molecular weight polymers from CBDA.

Monomer Reactivity and Purity : The high reactivity of CBDA, particularly in comparison to some other cycloaliphatic dianhydrides, is advantageous for achieving high molecular weight. researchgate.netnih.gov High purity of both the dianhydride and diamine monomers is essential to ensure proper stoichiometry and prevent premature chain termination.

Solubility Issues : A significant challenge, especially when using certain diamines like trans-1,4-cyclohexanediamine (t-CHDA), is the formation of insoluble salts or aggregates during the initial stages of polymerization. researchgate.netazom.com This precipitation prevents the formation of a homogeneous, viscous PAA solution and thus inhibits the growth of high molecular weight polymer chains. researchgate.net

Overcoming Solubility Challenges : Researchers have found that using structurally modified monomers, such as 1,3-dimethyl-1,2,3,4-cyclobutanetetracarboxylic dianhydride (DM-CBDA), can overcome the salt formation problem. The methyl substituents on the cyclobutane ring are thought to increase the solubility of the resulting salt, allowing for the formation of a homogeneous PAA solution and, consequently, a high molecular weight polymer. researchgate.net

The table below summarizes findings from the polymerization of CBDA with different diamines, highlighting the resulting polymer characteristics.

| Dianhydride | Diamine | Solvent | Polymerization Result | Film Properties | Reference |

| CBDA | 2,2-bis[4-(4-aminophenoxy)phenyl]propane | N,N-dimethylformamide | Viscous liquid, ηsp/C = 2.9 dl/g | Slightly brownish, excellent transparency | google.com |

| CBDA | 4,4'-diaminodiphenyl ether | N,N-dimethylformamide | Viscous liquid, ηsp/C = 3.5 dl/g | Slightly yellowish, excellent transparency | google.com |

| CBDA | 2,2′-bis(trifluoromethyl)benzidine (TFMB) | NMP | High molecular weight PAA | Colorless, high Tg, low CTE | nih.gov |

| CBDA | trans-1,4-cyclohexanediamine (t-CHDA) | NMP | Salt formation, polymerization inhibited | - | researchgate.net |

Advanced Polymer Architectures Incorporating this compound Units

To further tailor polymer properties for specific applications, this compound units can be incorporated into more complex macromolecular structures such as copolymers.

Copolymerization is a versatile strategy used to modify the properties of polyimides. By introducing a second dianhydride or diamine into the polymerization process, a random or alternating copolymer can be synthesized, allowing for fine-tuning of properties like solubility, glass transition temperature (Tg), and the coefficient of thermal expansion (CTE). researchgate.netnih.govmdpi.com

For instance, copolymerization has been shown to be highly effective for improving the solubility of polyimides derived from cyclobutane-based monomers. researchgate.net By disrupting the regularity of the polymer chain, copolymerization can reduce the strong intermolecular forces that often lead to poor solubility in fully homopolymeric systems. This allows for better processability without significantly sacrificing desirable properties like thermal stability. researchgate.net For example, a random copolymer of isobutylene (B52900) and 4-vinylbenzenecyclobutylene has been synthesized via cationic polymerization, demonstrating the integration of cyclobutane moieties into different polymer backbones. mdpi.com

Graft and block copolymers are advanced polymer architectures that consist of distinct polymer segments covalently bonded together. These structures can lead to materials with unique morphologies and combined properties from the different polymer blocks.

Graft Copolymers : These polymers feature a main polymer backbone with one or more side chains (grafts) of a different polymer. nih.govmdpi.com The synthesis of graft copolymers can be achieved through three main approaches: "grafting-from," "grafting-onto," and "grafting-through". mdpi.com While specific examples detailing the grafting of polymers from a polyimide backbone containing this compound are not prevalent, the dianhydride precursor could potentially be used as a cross-linking agent in a graft polymerization system to create a network structure. researchgate.net

Block Copolymers : These are linear polymers composed of two or more distinct, long sequences (blocks) of different monomers. cmu.eduresearchgate.net For example, diblock copolymers of polystyrene-b-polyisoprene (PS-b-PI) are widely studied. mdpi.com The synthesis of polyimide-based block copolymers is more complex than that of homopolymers. It often requires sequential monomer addition under controlled or living polymerization conditions. The incorporation of a rigid this compound segment into a block copolymer could create materials with both rigid, high-performance domains and flexible domains, suitable for applications like thermoplastic elastomers or nano-structured membranes.

Controlled Polymerization Techniques

Controlled polymerization, often referred to as controlled/living radical polymerization (CRP), encompasses methods that allow for the precise synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and defined architectures, such as block copolymers. researchgate.netnih.govresearchgate.net The main CRP techniques include:

Atom Transfer Radical Polymerization (ATRP) sigmaaldrich.com

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization researchgate.net

Nitroxide-Mediated Polymerization (NMP) researchgate.netnih.gov

These methods operate by establishing a dynamic equilibrium between a small number of active propagating radical species and a majority of dormant species, which suppresses irreversible termination reactions that are common in conventional free-radical polymerization. researchgate.netsigmaaldrich.com

The application of these CRP techniques is most established for chain-growth polymerization of vinyl monomers. cmu.edu Their application to step-growth polymerization, the mechanism by which polyimides are formed from this compound, is not straightforward. Condensation polymerization proceeds by the reaction of functional groups and does not typically involve radical intermediates. libretexts.orgck12.org

However, creating hybrid polymer structures is possible. For example, a polyimide backbone could be functionalized with initiator sites from which a second polymer could be grown via a CRP technique in a "grafting-from" approach. mdpi.com This would allow for the creation of well-defined graft copolymers where the polyimide serves as the backbone and polymers with controlled chain lengths serve as the grafts, combining the high-performance characteristics of the polyimide with the specific functionalities of the grafted chains.

Structure-Property Relationships in this compound-based Polymers

The properties of polyimides are strongly influenced by the chemical structure of the dianhydride and diamine monomers used in their synthesis. vt.edu Factors such as chain rigidity, intermolecular interactions, and the ability of chains to pack efficiently determine the polymer's thermal stability, solubility, and mechanical performance. vt.edunih.gov

In polyimides derived from alicyclic monomers, such as those related to 1,2,3,4-cyclobutanetetracarboxylic acid derivatives, the non-aromatic, rigid ring structure plays a critical role. A study on partially aliphatic polyimides (PAl-PIs) using various alicyclic dianhydrides demonstrated that the monomer's geometry significantly affects the final properties. researcher.life For instance, polyimides prepared from an unsymmetrical spiro dianhydride showed improved solubility and transparency compared to those from more symmetrical, non-spiro dianhydrides. researcher.life This was attributed to the rigid, bulky, and irregular structure of the spiro unit, which disrupts chain packing and reduces crystallinity. researcher.life

For polymers based on this compound, the stereochemistry of the cyclobutane ring (i.e., the relative orientation of the four carboxyl groups) is expected to be a key determinant of polymer properties. The rigid cyclobutane unit can lead to:

High Glass Transition Temperature (Tg): The restricted rotation along the polymer backbone imposed by the cyclobutane ring would likely result in a high Tg, a common feature of polyimides with rigid backbones. nih.govrsc.org For comparison, various aromatic polyimides exhibit Tg values in the range of 216–271 °C. rsc.org

Thermal Stability: Polyimides are known for their exceptional thermal stability. The initial decomposition temperature for many aromatic polyimides is well above 470 °C. rsc.orgresearchgate.net Polymers incorporating the stable cyclobutane ring are expected to maintain high thermal resistance.

Solubility: The solubility of polyimides is often a challenge due to their rigid nature. vt.edu Introducing bulky, non-planar structures like the cyclobutane ring can disrupt chain packing, decrease crystallinity, and thereby enhance solubility in organic solvents. researcher.life

Mechanical Properties: The rigidity of the monomer unit generally contributes to a high elastic modulus and good mechanical strength in the resulting polymer. nih.gov

The table below summarizes properties of various polyimides based on different dianhydrides to illustrate the influence of monomer structure. While data for this compound-based polymers is not specifically available, these examples provide a basis for expected trends.

| Dianhydride Monomer Structure | Diamine Monomer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (TGA, 5% loss) (°C) | Key Structural Feature |

| Pyromellitic dianhydride (PMDA) | 4,4'-Oxydianiline (ODA) | ~360-400 | >500 | Highly rigid, planar aromatic |

| Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BOCA) researcher.life | 4,4'-Oxydianiline (ODA) | 289 | 457 | Symmetrical, non-planar alicyclic |

| 1,2,3,4-Cyclopentanetetracarboxylic dianhydride (CPDA) researcher.life | 4,4'-Oxydianiline (ODA) | 277 | 450 | Symmetrical, non-planar alicyclic |

| Spiro dianhydride (DAn) researcher.life | 4,4'-Oxydianiline (ODA) | 302 | 473 | Unsymmetrical, rigid spiro structure |

This table is generated for illustrative purposes based on data from related polymer systems.

Electronic Materials and Devices

Polyimides derived from CBDA are noted for their exceptional thermal stability, chemical resistance, and superior dielectric properties, which are critical for the fabrication of microelectronic devices. dianhydrides.comazom.com The inherent characteristics of the diimide functional group also suggest potential as n-type materials, a class of organic semiconductors crucial for various electronic components. nih.gov

While direct studies on this compound as a standalone semiconductor in OFETs are not widely documented, the broader class of diimide-containing molecules, such as naphthalene (B1677914) diimides (NDIs) and perylene diimides (PDIs), are among the most promising n-type (electron-transporting) organic semiconductors. nih.govrsc.orgacs.org These materials are essential for developing complementary circuits, which require both p-type and n-type components.

The performance of n-type polymers based on diimides is significant. For instance, polymers based on naphthalene diimide have demonstrated high electron mobilities, a key parameter for transistor performance. rsc.org Some NDI-based small molecules and copolymers have shown potential for use in organic electrochemical transistors (OECTs), highlighting the versatility of diimide structures. rsc.org Polyimides synthesized from CBDA offer high thermal stability and excellent dielectric properties, making them suitable as substrates or insulating layers in OFETs, protecting the sensitive organic semiconductor from degradation and ensuring stable operation. google.comdianhydrides.com

Table 1: Performance of Selected n-Type Diimide-Based Semiconductors in Transistors

| Material Type | Derivative | Electron Mobility (μe) | Device Type |

|---|---|---|---|

| Poly(naphthalene diimide) | PNDIBS (end-capped) | Enhanced 3.4-fold over non-capped | OFET |

| Bithiophene Imide (BTI) Polymer | Acceptor-Acceptor Type | Up to 3.71 cm² V⁻¹ s⁻¹ | OTFT |

This table presents data for related diimide compounds to illustrate the potential of this chemical class in transistor applications. nih.govrsc.orgrsc.org

In the realm of OLEDs, materials must possess excellent thermal and morphological stability. Polyimides derived from CBDA are noted for their high heat resistance and transparency, making them excellent candidates for substrates in flexible OLED displays. google.comresearchgate.net Colorless polyimide films are particularly crucial for applications in foldable display systems. azom.com

The diimide structure itself is related to electron-accepting materials that can be used in various layers of an OLED stack. For instance, electron-transport layers (ETLs) are often composed of n-type materials to facilitate the injection and transport of electrons from the cathode to the emissive layer. The development of stable, high-performance n-type materials based on diimides is an active area of research. acs.org Furthermore, specialized polyimides are being explored for use as pixel divided layers (PDL) and planarization layers (PNL) in advanced OLED displays. azom.com

Organic photovoltaics rely on a bulk heterojunction structure comprising an electron donor and an electron acceptor material. N-type semiconductors are critical as the electron acceptor component. Diimide derivatives, such as those based on naphthalene diimide (NDI) and perylene diimide (PDI), are widely used as acceptors in OPVs due to their strong electron-accepting capabilities. nih.govrsc.org

Polyimides based on CBDA can serve as robust, transparent substrates for flexible solar cells. researchgate.net The development of flexible optoelectronic devices often relies on polymer film substrates to replace traditional glass, and polyimides are a leading material choice for this purpose due to their durability and thermal stability. researchgate.net The use of CBDA-based polyimides is advantageous for achieving colorless films, which is essential for maximizing light absorption by the active layers of the solar cell. google.com

The development of high-performance n-type (electron-transporting) organic semiconductors has lagged behind their p-type (hole-transporting) counterparts. nih.govacs.org Diimide-functionalized molecules are a cornerstone in the design of modern n-type materials. nih.gov The electron-deficient nature of the imide group facilitates the stable transport of electrons. Research into NDIs, PDIs, and more recent structures like bithiophene imide (BTI) has led to materials with high electron mobility and stability. nih.govrsc.org

Polyimides inherently possess excellent insulating properties, which are critical for preventing charge leakage in electronic devices. researchgate.net However, the charge transport properties can be tuned through molecular design. Studies on charge transport through structures containing cyclobutane rings indicate that the transport pathway is complex and influenced by quantum interference effects, which can be engineered for specific applications like molecular switches. nih.gov The combination of a stable, rigid cyclobutane core from CBDA with the electron-accepting diimide functionality presents a promising strategy for creating robust n-type materials for charge transport layers. dianhydrides.comnih.gov

The demand for flexible and wearable electronic devices has driven the development of new materials that can replace rigid components like glass and silicon. azom.comresearchgate.net Polyimides are premier materials for these applications, widely used as substrates for flexible printed circuits (FPCs). azom.com

Specifically, polyimides derived from alicyclic dianhydrides like CBDA are highly sought after for their ability to form colorless and transparent films. google.comresearchgate.net This transparency is essential for devices such as foldable displays and flexible touch sensors. azom.commdpi.com CBDA-based polyimides offer a combination of high glass transition temperature (Tg), low coefficient of thermal expansion (CTE), and excellent dimensional stability, which are critical for the reliability and performance of flexible electronic devices. azom.comresearchgate.net The use of dimethyl-substituted CBDA has been shown to yield polyimides with very high Tg (exceeding 300 °C) and low dielectric constants, making them ideal for next-generation flexible electronics. researchgate.net

Table 2: Properties of a Polyimide Film Derived from Dimethyl-Substituted CBDA (DM-CBDA) and TFMB Diamine

| Property | Value | Significance |

|---|---|---|

| Glass Transition Temperature (Tg) | > 300 °C | High thermal stability for processing and operation. |

| Coefficient of Thermal Expansion (CTE) | 28.1 x 10⁻⁶ /K | Excellent dimensional stability during temperature changes. |

| Dielectric Constant | Very Low | Suitable for high-frequency applications and minimizing signal loss. |

This table is based on findings for a modified CBDA derivative, illustrating the properties achievable with this class of polyimides. researchgate.net

Optical Materials and Technologies

The inherent properties of polyimides synthesized from 1,2,3,4-cyclobutanetetracarboxylic dianhydride make them highly suitable for optical technologies. Unlike aromatic polyimides, which are often yellow or brown due to charge-transfer complex formation, polyimides made from alicyclic dianhydrides like CBDA are substantially colorless and highly transparent. google.com

This optical clarity, combined with excellent heat resistance and chemical stability, makes these materials particularly useful for applications such as:

Base films for transparent conductive coatings. google.com

Alignment films for liquid crystal display (LCD) devices. google.com

Optical compensation films in LCDs. researchgate.net

The rigid cyclobutane structure contributes to a high glass transition temperature, ensuring that the optical components remain stable even at elevated processing or operating temperatures. dianhydrides.comresearchgate.net Furthermore, the ability to create low-CTE films helps to prevent optical distortions and mechanical failures when these films are integrated into multilayer display assemblies. researchgate.net

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. The NLO response of organic materials is often associated with the presence of electron donor and acceptor groups linked by a π-conjugated system, which facilitates intramolecular charge transfer.

While direct studies on the NLO properties of this compound are not extensively documented, the diimide functionality is a known electron-accepting group. Aromatic diimides, for instance, have been investigated for their third-order NLO properties. nih.gov The second hyperpolarizability (γ), a measure of third-order NLO response, is influenced by the extent of conjugation and charge transfer within the molecule. nih.gov It is conceivable that incorporating the this compound unit into a larger conjugated system could lead to materials with significant NLO properties. The cyclobutane ring itself can influence the electronic properties and three-dimensional structure of such materials. nih.gov

Table 1: Representative Third-Order NLO Properties of Aromatic Diimide Derivatives (Note: This table presents data for related diimide compounds to illustrate the potential NLO properties, as specific data for this compound is not available.)

| Compound Class | Second Hyperpolarizability (γ) (esu) | Wavelength (nm) | Reference |

| Perylene Diimide Derivatives | 10⁻³⁴ to 10⁻³³ | 1064 | acs.org |

| Naphthalene Diimide Derivatives | 10⁻³⁵ to 10⁻³⁴ | 800 | acs.org |

| Pyromellitic Diimide Assemblies | 10⁻³⁵ to 10⁻³⁴ | 800 | acs.org |

Luminescent and Fluorescent Materials

Luminescent and fluorescent materials are integral to technologies such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The emission properties of organic molecules are governed by their electronic structure and the environment. Diimide derivatives, particularly those with extended aromatic cores like perylene diimides (PDIs) and naphthalene diimides (NDIs), are renowned for their strong fluorescence and high quantum yields. rsc.orgrsc.org

The incorporation of this compound into polymeric or supramolecular structures could lead to novel luminescent materials. The electron-deficient nature of the diimide groups can be exploited to create donor-acceptor systems that exhibit tunable emission wavelengths. While many conventional luminophores suffer from aggregation-caused quenching, where fluorescence intensity decreases at high concentrations or in the solid state, some systems can be designed to exhibit aggregation-induced emission (AIE) or aggregation-enhanced emission (AEE). rsc.orgrsc.org This phenomenon is particularly valuable for solid-state lighting and sensing applications. The rigid cyclobutane core of this compound could play a role in controlling the packing of molecules in the solid state, potentially influencing their luminescent properties.

Table 2: Luminescence Characteristics of Representative Diimide-Based Materials (Note: This table provides illustrative data for related diimide compounds, as specific data for this compound is not available.)

| Material Type | Emission Color | Quantum Yield (Solid State) | Key Feature | Reference |

| Perylene Diimide Aggregates | Red to NIR | Up to 80% | High photostability | nih.gov |

| Naphthalene Diimide Polymers | Blue to Green | Varies | Tunable emission | rsc.org |

| Cyclobutene-based AIEgens | Yellow-Green | ~30% | Aggregation-Induced Emission | rsc.org |

Photochromic Systems

Photochromic materials undergo a reversible change in color upon exposure to light of a specific wavelength. This property is harnessed in applications such as smart windows, optical data storage, and molecular switches. The photochromic behavior in organic molecules often involves a light-induced reversible transformation between two isomers with different absorption spectra.

Diimide derivatives, such as naphthalene diimides, have been utilized in the construction of photochromic materials. rsc.orgnih.govwipo.int The photochromism in these systems often arises from photoinduced electron transfer processes. rsc.org For instance, N,N'-bis(cysteine)pyromellitic diimide exhibits photochromism, where exposure to sunlight induces a color change that can be reversed. acs.org Given that this compound contains the diimide functionality, it is plausible that its derivatives could be designed to exhibit photochromic properties. The cyclobutane ring itself can be photoactive, undergoing [2+2] cycloaddition and cycloreversion reactions, which could also be a basis for photochromic behavior. chimia.ch

Optical Sensors and Biosensors (as materials)

Optical sensors and biosensors detect the presence of specific analytes by generating a measurable optical signal, such as a change in fluorescence or color. Perylene diimide (PDI) and naphthalene diimide (NDI) derivatives are widely employed in the design of such sensors due to their excellent photophysical properties and their ability to interact with various analytes through mechanisms like photoinduced electron transfer (PET). mdpi.commdpi.comencyclopedia.pub

The electron-accepting nature of the diimide groups in this compound makes it a potential candidate for the development of optical sensors. By functionalizing the diimide nitrogen atoms or the cyclobutane ring with recognition units for specific analytes, sensors that operate via a "turn-on" or "turn-off" fluorescence mechanism can be envisioned. For example, in a PET-based sensor, the fluorescence of the diimide core could be quenched in its native state and restored upon binding to the target analyte, which disrupts the quenching pathway. mdpi.comencyclopedia.pub The rigid and well-defined structure of the cyclobutane core could provide a stable scaffold for the precise positioning of recognition elements.

Self-Healing Materials

Self-healing materials possess the intrinsic ability to repair damage, thereby extending their lifetime and improving their reliability. This functionality can be achieved through various chemical strategies, including the incorporation of reversible covalent bonds or supramolecular interactions into a polymer network.

Reversible Covalent Bond Formation (e.g., [2+2] cycloaddition)

One of the most promising approaches to intrinsic self-healing is the use of reversible covalent bonds. The [2+2] cycloaddition reaction, particularly the photodimerization of cinnamate (B1238496) or coumarin (B35378) derivatives to form cyclobutane rings, is a well-established reversible process. chimia.ch The formation of the cyclobutane ring can be triggered by light of a certain wavelength, and the cleavage of the ring to regenerate the original double bonds can be induced by light of a different, typically shorter, wavelength. chimia.ch

Polymers containing cyclobutane moieties in their backbone can exhibit self-healing properties based on the reversible cleavage and reformation of the cyclobutane ring. researchgate.netnih.gov When a crack occurs in such a material, the application of a stimulus like heat or light can induce the cleavage of the cyclobutane rings across the fracture plane. Subsequent application of another stimulus can then promote the reformation of these bonds, healing the crack. The this compound monomer, with its inherent cyclobutane ring, is a prime candidate for incorporation into such self-healing polymers. The stability and reactivity of the cyclobutane ring can be tuned by the substituents attached to it.

Supramolecular Interactions for Self-Repair

Supramolecular chemistry offers another powerful route to self-healing materials. This approach utilizes non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination, to create dynamic polymer networks. rsc.orgnih.gov These interactions are reversible by nature, allowing the material to re-form bonds and repair damage when a stimulus like heat is applied.

Diimide-containing molecules, especially those with large aromatic surfaces like naphthalene diimide and perylene diimide, are known to participate in strong π-π stacking interactions. rsc.orgnih.gov These interactions can be used to assemble supramolecular polymers that exhibit self-healing properties. mdpi.com It is conceivable that polymers or oligomers of this compound could self-assemble through a combination of hydrogen bonding (at the imide N-H) and dipole-dipole interactions, creating a network capable of self-repair. The rigid cyclobutane unit would influence the geometry and strength of these supramolecular interactions, thereby affecting the mechanical and healing properties of the resulting material.

Advanced Functionalization and Derivatization Strategies for 1,2,3,4 Cyclobutanetetracarboxdiimide

Rational Design of Side Chains and Substituents for Tunable Properties

The rational design of side chains attached to the imide nitrogen atoms is a primary strategy for tuning the properties of 1,2,3,4-cyclobutanetetracarboxdiimide derivatives. The choice of these substituents directly influences key characteristics such as solubility, thermal stability, and processability. For instance, the introduction of long, flexible alkyl chains can enhance solubility in nonpolar organic solvents and lower the melting point, whereas bulky side groups can be used to control intermolecular packing and prevent aggregation.

Stereocontrolled synthesis methods for cyclobutane (B1203170) derivatives allow for precise spatial arrangement of substituents, which can be critical for applications in materials science and medicinal chemistry. nih.govnih.gov By carefully selecting substituents, researchers can create derivatives with tailored properties, as illustrated in the table below.

Table 1: Influence of N-Substituents on the Properties of this compound Derivatives

| N-Substituent (R Group) | Expected Primary Effect | Potential Application Area |

| n-Butyl, n-Octyl | Increased solubility in organic solvents | Solution-processed electronics |

| tert-Butyl | Increased steric hindrance, modified packing | Organic semiconductors, host-guest chemistry |

| Benzyl | Introduction of aromatic character, π-stacking | Molecular recognition, charge transport |

| Polyethylene Glycol (PEG) Chain | Increased water solubility, biocompatibility | Biomedical imaging, drug delivery |

| Perfluoroalkyl Chain | Induces fluorophilicity, self-assembly | Liquid crystals, hydrophobic surfaces |

Incorporation of Electron-Donating and Electron-Withdrawing Moieties

Altering the electronic nature of the this compound core is achieved by incorporating electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) into its structure. mdpi.com This is typically done by using substituted aromatic amines (e.g., aniline (B41778) derivatives) during the imide formation. The two imide functionalities are inherently electron-withdrawing due to the presence of the carbonyl groups. Attaching further EWGs to the N-aryl substituents can significantly lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the molecule's electron-accepting capabilities. Conversely, attaching EDGs can raise the Highest Occupied Molecular Orbital (HOMO) energy level, making the molecule a better electron donor. mdpi.com

This electronic tuning is critical for developing materials for organic electronics, where the HOMO and LUMO energy levels dictate charge injection and transport properties. The strategic placement of these groups can influence the molecule's electrochemical behavior and its potential use in applications like organic field-effect transistors (OFETs) or as components in charge-transfer complexes. mdpi.com

Table 2: Effect of Electronic Moieties on this compound Derivatives

| Substituent Type on N-Aryl Group | Example Group | Expected Effect on Electronic Properties |

| Strong Electron-Withdrawing | -NO₂ (Nitro), -CN (Cyano) | Lowers HOMO and LUMO levels; increases electron affinity. mdpi.com |

| Moderate Electron-Withdrawing | -Cl (Chloro), -Br (Bromo) | Modestly lowers HOMO and LUMO levels. |

| Neutral/Reference | -H (Hydrogen) | Baseline electronic profile. |

| Moderate Electron-Donating | -CH₃ (Methyl), -OCH₃ (Methoxy) | Raises HOMO level more than LUMO level; increases electron-donating character. mdpi.com |

| Strong Electron-Donating | -N(CH₃)₂ (Dimethylamino) | Significantly raises HOMO level. |

Conjugation with Other Functional Units (e.g., π-electron-rich systems)

Conjugating the this compound unit with other functional, π-electron-rich systems is a key strategy for creating advanced materials with novel optical and electronic properties. wikipedia.orglibretexts.org A conjugated system involves alternating single and multiple bonds, which allows for the delocalization of π-electrons across multiple atoms, often leading to increased stability and unique electronic transitions. libretexts.orglibretexts.org

This conjugation can be achieved in several ways:

Through N-Substituents: Using π-electron-rich groups like phenyl, thienyl, or pyrenyl as the N-substituents directly connects the diimide core to an extended conjugated system.

As a Monomer Unit: The entire diimide molecule can be functionalized with reactive groups (e.g., halides or boronic esters) that allow it to be incorporated into a larger conjugated polymer backbone via cross-coupling reactions like Suzuki or Sonogashira polycondensation. mdpi.com

Challenges and Future Research Directions

Scalable and Sustainable Synthesis

The creation of the cyclobutane (B1203170) core of 1,2,3,4-cyclobutanetetracarboxdiimide, typically through the [2+2] photocycloaddition of maleic anhydride (B1165640) or its derivatives, presents the primary bottleneck for large-scale production. chemicalbook.comguidechem.comgoogle.comnbinno.com Current methods often grapple with issues of low yield, the need for specialized and energy-intensive photoreactors, and the use of toxic solvents like carbon tetrachloride or ethyl acetate (B1210297). guidechem.comgoogle.com

Key Challenges:

Scalability of Photochemical Reactions: Transitioning laboratory-scale photochemical syntheses to industrial production is challenging. Issues include low photon efficiency, potential side reactions, and the difficulty of ensuring uniform light irradiation throughout a large reactor volume, which can lead to inconsistent product quality. google.com

Cost and Energy Consumption: The use of high-pressure mercury lamps and the long reaction times (often 24 hours or more) contribute to high energy consumption and production costs. chemicalbook.comgoogle.comgoogle.com

Green Chemistry Principles: Many established protocols rely on hazardous solvents and reagents. For example, the final dehydration step to form the dianhydride from the tetracarboxylic acid often uses large amounts of acetic anhydride. guidechem.comgoogle.com

Future Research Directions:

Alternative Synthetic Routes: Research into non-photochemical pathways, such as the Favorskii rearrangement reaction starting from 1,4-cyclohexanedione (B43130) derivatives, is a promising avenue to bypass the complexities of industrial-scale photochemistry. google.com

Sustainable Feedstocks: A significant leap forward would be the development of synthetic routes from bio-based precursors. researchgate.netresearchgate.netnih.govacs.org Drawing inspiration from the synthesis of other cyclic monomers from biomass, future work could explore pathways from compounds like furfural (B47365) or other biomass-derived chemicals to create a more sustainable and environmentally friendly production cycle. researchgate.net

Process Intensification: The use of continuous flow reactors for the photochemical step could dramatically improve efficiency, scalability, and safety. nih.gov Flow chemistry allows for better control over reaction parameters, uniform irradiation, and shorter reaction times.

Greener Solvents and Catalysts: A shift towards environmentally benign solvents, such as diethyl carbonate or even water, is crucial. guidechem.comgoogle.com Research into solid acid catalysts or more efficient, recyclable catalytic systems for the dehydration step could reduce waste and improve the sustainability profile of the entire process. rsc.org

Enhancing Performance and Stability in Device Applications

Polyimides derived from this compound are prized for their potential to create colorless, transparent films with high thermal stability and low dielectric constants, making them ideal for next-generation flexible electronics and optoelectronics. guidechem.comnbinno.comnih.gov The challenge lies in optimizing these properties simultaneously while ensuring long-term device stability.

Key Challenges:

Thermal-Mechanical Trade-offs: While the rigid cyclobutane structure can impart a high glass transition temperature (Tg), it can also lead to brittleness. Achieving a low coefficient of thermal expansion (CTE) for dimensional stability often comes at the cost of film toughness and flexibility, which are critical for foldable devices. bohrium.com

Long-Term Stability: In device applications, materials are exposed to heat, humidity, and UV radiation. The cyclobutane ring itself can be susceptible to photo- or thermal-degradation, which can compromise the mechanical and optical properties of the film over time. researchgate.netresearchgate.net

Dielectric Performance: While alicyclic polyimides inherently possess lower dielectric constants than their aromatic counterparts, the drive for further miniaturization in microelectronics demands materials with even lower dielectric constants and low dissipation factors to reduce signal delay and crosstalk. nih.govmdpi.com

Future Research Directions:

Copolymerization and Blending: A key strategy is to copolymerize the cyclobutane diimide monomer with other flexible or fluorine-containing monomers. This approach can disrupt chain packing, enhance flexibility, and further reduce the dielectric constant and optical absorption without significantly sacrificing thermal stability. mdpi.commdpi.comnih.gov

Crosslinking Strategies: Introducing controlled crosslinking can enhance mechanical strength and thermal stability. mdpi.com Future research could explore thermally or photochemically initiated crosslinking reactions to create robust networks after the initial film formation.

Stabilizer Integration: Incorporating UV stabilizers or antioxidants directly into the polymer backbone or as additives can improve the long-term operational stability of the polyimide films in demanding environments. researchgate.net

Nanoporous Structures: Creating nanoporosity within the polyimide film by incorporating sacrificial porogens is a promising approach to significantly lower the dielectric constant by introducing air voids (k ≈ 1).

The table below illustrates typical properties of related high-performance polyimides, providing a benchmark for future development of this compound-based polymers.

| Property | Polyimide System | Value | Reference |

| Glass Transition Temp. (Tg) | Asymmetric Alicyclic PI (DOCDA-based) | 220 - 328 °C | scispace.com |

| Cross-linked PMR Polyimide (TriA X) | 362 °C | usc.edu | |

| POSS-Hybrid PI (6b) | 136 °C | bohrium.com | |

| Tensile Strength | β-Cyclodextrin Composite PI | 122 MPa | mdpi.com |

| Ether-containing Copolymer (CPI-4) | 135.3 MPa | rsc.org | |

| Rigid Semi-Alicyclic Copolymer | 136 MPa | nih.gov | |

| Elongation at Break | Flexible Linkage PI | 133 - 155 % | nih.gov |

| Ether-containing Copolymer (CPI-4) | 8.3 % | rsc.org | |

| Dielectric Constant (@1 MHz) | Flexible Linkage PI | 2.5 - 2.8 | nih.gov |

| β-Cyclodextrin Composite PI | 2.55 | mdpi.com |

Exploring Novel Polymer Architectures and Composites

Moving beyond linear homopolymers is essential to unlock the full potential of the this compound monomer. Designing complex macromolecular architectures and composites can lead to materials with tailored and unprecedented functionalities.

Key Challenges:

Synthetic Complexity: The synthesis of complex architectures like star polymers, graft copolymers, or dendrimer-like structures requires precise control over polymerization reactions and often involves multi-step, synthetically demanding procedures. researchgate.net

Interfacial Compatibility: In composites, achieving a strong and stable interface between the polyimide matrix and the filler material (e.g., silica, graphene, nanoparticles) is critical. Poor adhesion can lead to phase separation and a deterioration of mechanical and thermal properties. dntb.gov.ua

Dispersion of Fillers: Uniformly dispersing nanofillers within a high-viscosity polyimide precursor solution without agglomeration is a significant processing challenge.

Future Research Directions:

Controlled Polymerization Techniques: Applying techniques like "click chemistry" or controlled radical polymerization could enable the precise construction of complex architectures such as block copolymers and star polymers, allowing for fine-tuning of morphology and properties. researchgate.netwarwick.ac.uk

Hybrid Materials: Creating hybrid organic-inorganic polymers by incorporating moieties like Polyhedral Oligomeric Silsesquioxane (POSS) directly into the polymer backbone can yield materials with enhanced thermal stability, mechanical properties, and lower flammability. bohrium.comrsc.org

Functional Nanocomposites: Research into composites with functional fillers, such as silver nanowires (AgNWs) for transparent conductive films or graphene for enhanced thermal conductivity and mechanical strength, is a promising area. researchgate.net Future work will focus on surface functionalization of these fillers to improve their compatibility with the cyclobutane-based polyimide matrix.

Coordination Polymers and MOFs: The tetracarboxylic acid precursor of the diimide can act as a ligand to build novel coordination polymers or metal-organic frameworks (MOFs). researchgate.net These materials could have applications in gas storage, separation, and catalysis.

Advanced Characterization of Functionalized Materials

A deep understanding of the structure-property relationships in new materials derived from this compound is predicated on the use of advanced characterization techniques. This is particularly true for complex architectures and nanocomposites where bulk properties are governed by nanoscale and interfacial phenomena.

Key Challenges:

Heterogeneity: Functionalized polymers and composites are often heterogeneous, making characterization with single techniques insufficient. acs.org